

1-Deacetylnimbolin B: A Technical Guide to its Chemical Properties and Characterization

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Compound of Interest

Compound Name: 1-Deacetylnimbolin B

Cat. No.: B1152361

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Introduction

1-Deacetylnimbolin B is a nimbolin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of *Melia toosendan*. Limonoids have garnered significant interest in the scientific community due to their diverse biological activities, including insecticidal, antifungal, and potential cytotoxic properties. This technical guide provides a comprehensive overview of the chemical properties of **1-Deacetylnimbolin B**, detailed experimental protocols for its isolation and characterization, and insights into its potential biological significance.

Chemical Properties

The fundamental chemical properties of **1-Deacetylnimbolin B** are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₄ O ₉	[1]
Molecular Weight	584.70 g/mol	[1]
CAS Number	76689-98-0	[1]
Natural Source	Fruits of <i>Melia toosendan</i>	[1]
Compound Type	Nimbolinin-type Limonoid	[1]

Experimental Protocols

Isolation and Purification of 1-Deacetylnimbolinin B from *Melia toosendan*

The following protocol is a generalized procedure based on methodologies reported for the isolation of limonoids from *Melia toosendan* and related species.[\[2\]](#)[\[3\]](#)

1. Extraction:

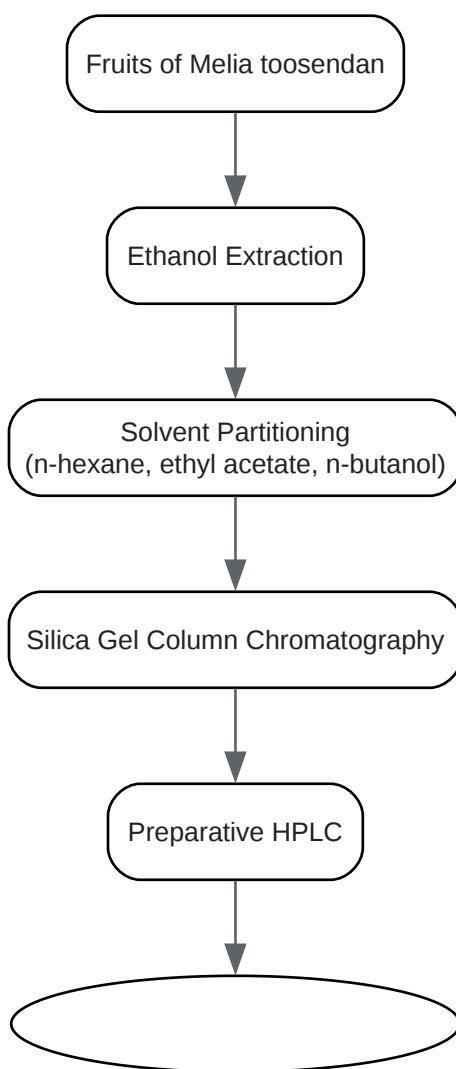
- Powdered, air-dried fruits of *Melia toosendan* are subjected to extraction with 95% ethanol at room temperature.
- The extraction process is typically repeated three times to ensure exhaustive recovery of the secondary metabolites.
- The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in limonoids, is selected for further purification.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography over silica gel.
- A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
- Further purification of the pooled fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.
- Final purification to yield **1-Deacetylnimbolinin B** is often accomplished using preparative High-Performance Liquid Chromatography (HPLC).



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Caption: Isolation and Purification Workflow for **1-Deacetylnimbolinin B**.

Structural Characterization

The elucidation of the chemical structure of **1-Deacetylnimbolinin B** relies on a combination of modern spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

- ^{13}C NMR: Reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of functional groups present.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular skeleton.

2. Mass Spectrometry (MS):

- Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is used to determine the molecular weight of the compound with high accuracy by observing the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ ions.[\[1\]](#)
- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition.
- Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments to gain further structural information.

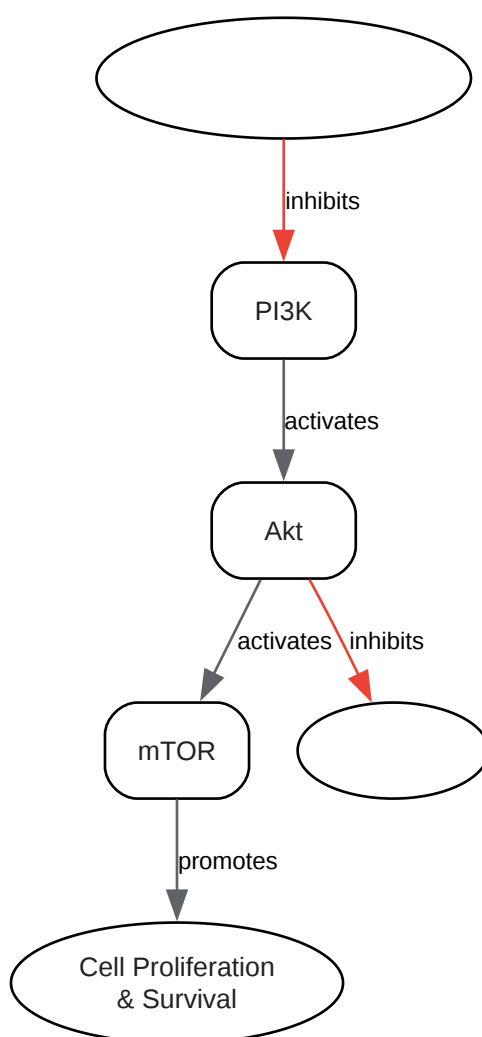
3. High-Performance Liquid Chromatography (HPLC):

- Analytical HPLC: Used to determine the purity of the isolated compound. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of **1-Deacetylnimbolin B** are limited, extensive research has been conducted on the structurally related limonoid, nimbolide, also found in Meliaceae species. It is plausible that **1-Deacetylnimbolin B** may exhibit similar biological effects. Nimbolide has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

One of the critical pathways affected by nimbolide is the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers. Nimbolide has been reported to inhibit this pathway, leading to the induction of apoptosis in cancer cells.



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Caption: Potential PI3K/Akt Signaling Pathway Modulation (based on nimbolide).

Further research is warranted to elucidate the specific biological activities and mechanisms of action of **1-Deacetylnimbolin B**. Understanding its interactions with cellular signaling pathways will be crucial for evaluating its therapeutic potential.

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